molecular formula C22H25N5O B11496085 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11496085
M. Wt: 375.5 g/mol
InChI Key: BBGFWNPVVJEEIL-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that features a piperazine ring, a benzimidazole moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzimidazole moiety, and the addition of the nitrile group. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrido[1,2-a]benzimidazole derivatives exhibit promising antineoplastic properties . For instance, compounds similar to the target molecule have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated moderate in vitro activity against leukemia cells, suggesting that modifications to the benzimidazole core can enhance anticancer efficacy .

Antimicrobial Properties

The compound's structural features may confer antimicrobial activity . Benzimidazole derivatives have been shown to possess significant effects against bacterial strains and biofilms. Studies have indicated that the incorporation of piperazine moieties can improve the antimicrobial profile of these compounds, making them suitable candidates for further investigation in treating infections .

PDE5 Inhibition

Another noteworthy application is in the field of phosphodiesterase type 5 (PDE5) inhibition . A related compound has been reported to penetrate the blood-brain barrier and demonstrate selective inhibition of PDE5, which is crucial for managing conditions like erectile dysfunction and pulmonary hypertension. The potential therapeutic benefits of such inhibitors are currently being explored in clinical trials .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that incorporate functional groups conducive to biological activity. The presence of the piperazine ring and hydroxyl group enhances solubility and biological interaction capabilities. The chemical structure can be represented as follows:

C19H24N4O(Molecular Weight 320 43 g mol)\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}\quad (\text{Molecular Weight 320 43 g mol})

Case Study 1: Anticancer Efficacy

In a study investigating various pyrido[1,2-a]benzimidazole derivatives, one specific derivative showed significant cytotoxicity against multiple leukemia cell lines with an IC50 value indicating effective potency. This suggests that further modifications could yield even more potent anticancer agents .

Case Study 2: Antimicrobial Activity

A series of benzimidazole derivatives were tested against nine bacterial strains, revealing notable antimicrobial activity. The modifications involving piperazine provided enhanced solubility and bioactivity, paving the way for new formulations in antimicrobial therapies .

Comparative Analysis of Related Compounds

Compound NameStructurePrimary ApplicationNotable Activity
Compound AStructure AAnticancerModerate cytotoxicity against leukemia
Compound BStructure BAntimicrobialEffective against multiple bacterial strains
Compound CStructure CPDE5 InhibitionSelective inhibition with brain penetration

Mechanism of Action

The mechanism of action of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its combination of a piperazine ring, a benzimidazole moiety, and a nitrile group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

The compound 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrido[1,2-a]benzimidazole derivatives, characterized by a piperazine moiety and a carbonitrile functional group. Its structure can be represented as follows:

C18H22N4O Molecular Formula \text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}\quad \text{ Molecular Formula }

Key Structural Features

  • Piperazine Ring : Enhances solubility and bioavailability.
  • Pyrido[1,2-a]benzimidazole Core : Imparts potential for biological activity through interactions with various biological targets.
  • Carbonitrile Group : May contribute to the compound's reactivity and binding affinity.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and receptors involved in various physiological processes.

  • Inhibition of Phosphodiesterase (PDE) : Similar compounds have demonstrated the ability to inhibit PDE enzymes, which are crucial in regulating intracellular signaling pathways. For instance, a related compound was noted for its selective inhibition of PDE5, leading to vasodilatory effects and potential applications in treating erectile dysfunction and pulmonary hypertension .
  • Anticancer Properties : The structural similarity to known anticancer agents suggests that this compound may interact with cancer cell signaling pathways. In vitro studies have shown that pyrido[1,2-a]benzimidazole derivatives can induce apoptosis in cancer cells by modulating key survival pathways .
  • Neuroprotective Effects : The ability to penetrate the blood-brain barrier suggests potential neuroprotective applications. Compounds with similar structures have been evaluated for their effects on neurodegenerative diseases through modulation of neurotransmitter systems .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:

  • In Vivo Studies : Animal models have been utilized to evaluate the antihypertensive effects and overall safety profile. One study reported significant blood pressure reduction in spontaneously hypertensive rats when treated with related compounds .
  • Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that derivatives of pyrido[1,2-a]benzimidazole exhibited cytotoxic effects, with IC50 values indicating potent activity against specific types of cancer .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
PDE InhibitionSelective inhibition leading to vasodilation
Anticancer ActivityInduction of apoptosis in cancer cells
NeuroprotectionModulation of neurotransmitter systems

Case Study 1: PDE5 Inhibition

A study focusing on a similar compound revealed its effectiveness as a PDE5 inhibitor, showcasing significant improvements in blood flow parameters in hypertensive animal models. The findings suggested that this class of compounds could be further explored for cardiovascular applications.

Case Study 2: Anticancer Activity

In another investigation, a derivative was tested against several cancer cell lines. Results indicated that the compound induced apoptosis via caspase activation and downregulation of anti-apoptotic proteins. These findings highlight the potential for developing new anticancer therapies based on this chemical scaffold.

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H25N5O/c1-3-6-17-16(2)18(15-23)21-24-19-7-4-5-8-20(19)27(21)22(17)26-11-9-25(10-12-26)13-14-28/h3-5,7-8,28H,1,6,9-14H2,2H3

InChI Key

BBGFWNPVVJEEIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)N4CCN(CC4)CCO)C#N

Origin of Product

United States

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